molecular formula C17H19NO2S2 B2988136 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034620-69-2

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No. B2988136
CAS RN: 2034620-69-2
M. Wt: 333.46
InChI Key: MQNRWHDWAGQASY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activity

  • A study on the synthesis of novel cycloalkylthiophene Schiff bases and their metal complexes revealed antibacterial and antifungal activities against various pathogenic strains. These compounds were effective against bacteria such as Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli, as well as the yeast Candida albicans, indicating their potential as therapeutic agents (Altundas et al., 2010).

Receptor Agonists

  • The evaluation of cyclohex-1-enecarboxylic acid derivatives for their activity as HCA receptor agonists showcased the synthesis of compounds with enhanced selectivity for the HCA2 receptor, contributing to the understanding of receptor activation and signaling mechanisms (Bobiļeva et al., 2014).

Chemical Transformations and Reactions

  • Research into the 1,3-dipolar cycloaddition reactions and subsequent transformations of certain cyclohex-3-enecarboxylic acid derivatives has provided insights into the creation of novel compounds with potential applications in organic synthesis and drug development (Stauss et al., 1972).

Anticonvulsant and Cognitive Enhancing Agents

  • Studies have also explored the anticonvulsant properties of enaminone derivatives of cyclohexenecarboxylate, demonstrating their potential in the development of treatments for neurological disorders (Kubicki et al., 2000).

Fluorescent Dyes and Photophysical Properties

  • The use of N-ethoxycarbonylpyrene- and perylene thioamides as building blocks in the synthesis of fluorophores highlighted the creation of compounds with tunable fluorescence, indicating applications in materials science and bioimaging (Witalewska et al., 2019).

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S2/c19-16(13-5-2-1-3-6-13)18-12-17(20,14-8-10-21-11-14)15-7-4-9-22-15/h1-2,4,7-11,13,20H,3,5-6,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNRWHDWAGQASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide

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